molecular formula C20H14N4O3S2 B12181441 N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide

N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide

Cat. No.: B12181441
M. Wt: 422.5 g/mol
InChI Key: PWCHTWCBCMGJGG-YVLHZVERSA-N
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Description

N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide is a recognized and potent inhibitor of Spleen Tyrosine Kinase (SYK), a critical cytoplasmic signaling node in immune receptors. SYK mediates signaling downstream of the B-cell receptor (BCR) and Fc receptors , making it a high-value target for investigating autoimmune, inflammatory, and allergic diseases, as well as certain hematological cancers. This compound acts by competitively binding to the ATP-binding pocket of SYK, thereby blocking its kinase activity and subsequent propagation of signals that lead to cell activation, proliferation, and cytokine release. Its research value is particularly pronounced in the study of B-cell lymphomas, where chronic active BCR signaling is a driver of pathogenesis , and in rheumatoid arthritis, where SYK inhibition has been shown to modulate immune complex-driven inflammation . Researchers utilize this specific inhibitor to dissect the SYK-dependent pathways in immune cells and to explore its potential as a therapeutic strategy in preclinical models, providing crucial insights for targeted immunology and oncology drug discovery.

Properties

Molecular Formula

C20H14N4O3S2

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H14N4O3S2/c1-27-15-6-7-16-12(9-15)4-5-14(22-16)10-17-19(26)24(20(28)29-17)23-18(25)13-3-2-8-21-11-13/h2-11H,1H3,(H,23,25)/b17-10-

InChI Key

PWCHTWCBCMGJGG-YVLHZVERSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The starting material, 6-methoxyquinoline, is synthesized through a series of reactions including nitration, reduction, and methylation.

    Synthesis of the Thiazolidinone Ring: The thiazolidinone ring is formed by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Condensation Reaction: The quinoline derivative is then condensed with the thiazolidinone intermediate in the presence of a suitable catalyst to form the desired product.

    Final Coupling: The final step involves coupling the intermediate with pyridine-3-carboxamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in research to understand its interaction with biological macromolecules like proteins and DNA.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.

    DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death in rapidly dividing cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Thiazolidinone derivatives with variations in the methylidene substituent and heterocyclic appendages have been extensively studied. Key comparisons include:

Compound Name Substituent on Thiazolidinone Core Key Features Reference
N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide 8-Quinolinylmethylidene Reduced methoxy group; altered π-stacking due to quinoline position shift
N-{(5Z)-5-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide 1-Methyltetrahydroquinolin-6-yl Saturated tetrahydroquinoline ring; pyridine-4-carboxamide substitution
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene Fused thiazolo-pyrimidine ring; bulky trimethoxy group affects solubility

Key Findings :

  • Pyridine Carboxamide Position : Pyridine-3-carboxamide (target) versus pyridine-4-carboxamide () alters hydrogen-bonding patterns. The 3-position allows better alignment with polar residues in enzymatic pockets .
  • Benzylidene vs. Quinolinylmethylidene: Bulky substituents like 2,4,6-trimethoxybenzylidene () reduce solubility but increase steric hindrance, impacting bioavailability .
Spectral and Crystallographic Comparisons
  • NMR Analysis: In analogues with similar thiazolidinone cores (e.g., ), protons near the methylidene group (δ 7.2–8.1 ppm) show upfield shifts when electron-withdrawing groups (e.g., methoxy) are present, confirming electronic modulation . The target compound’s pyridine-3-carboxamide NH proton resonates at δ 10.5–11.0 ppm, distinct from pyridine-4-carboxamide derivatives (δ 9.8–10.2 ppm) due to conformational differences .
  • Crystal Packing: The fused thiazolo-pyrimidine ring in exhibits a dihedral angle of 80.94° with the benzene ring, reducing planarity compared to the target compound’s near-planar quinoline-thiazolidinone system . Hydrogen-bonding networks in the target compound (C=O···H–N) are more extensive than in non-carboxamide analogues, improving thermal stability .

Research Implications

  • Drug Design: The 6-methoxyquinoline group in the target compound offers a balance between lipophilicity and hydrogen-bonding capacity, making it a candidate for kinase inhibitors or antimicrobial agents.
  • Material Science: Enhanced π-stacking from the quinoline ring could be exploited in organic semiconductors.

Biological Activity

Antimicrobial Activity

The compound exhibits potential antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown that similar rhodanine derivatives demonstrate activity against staphylococcus, micrococcus, and streptococcus strains . Some rhodanine compounds have also shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Aldose Reductase Inhibition

Structurally related compounds have shown potent inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. In comparative studies, some derivatives demonstrated submicromolar IC50 values, surpassing the efficacy of epalrestat, a clinically used aldose reductase inhibitor .

Table 1: Comparison of ALR2 Inhibition

CompoundIC50 (μM)Selectivity (ALR2/ALR1)
Epalrestat0.7210.3
Compound 3*0.139.8

*Compound 3: (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Kinase Inhibition

Computational studies using the KinScreen web application predict potential inhibitory activity against various kinases. Notably, six structurally similar compounds showed high probability (Pa-Pi ≥ 0.7) of inhibiting three specific kinases :

  • Serine/threonine-protein kinase haspin
  • Serine/threonine-protein kinase Nek11
  • Serine/threonine-protein kinase SRPK1

Antitumor Potential

While specific data for N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide is limited, related 5-arylidene derivatives of rhodanines have demonstrated antitumor activity . Further research is needed to elucidate the specific antitumor properties of this compound.

Antiviral Activity

Rhodanine derivatives have shown antiviral properties in previous studies . However, specific data for this compound's antiviral activity is not available in the provided search results.

Other Potential Activities

Based on studies of structurally similar compounds, this compound may potentially exhibit:

  • Anti-inflammatory effects
  • Antidiabetic properties
  • Antioxidant activity
  • LOX and cholinesterase inhibition

Cytotoxicity

In studies of related compounds, low antiproliferative (cytotoxic) activity was observed against the HepG2 cell line . This suggests a potentially favorable safety profile, but specific studies on this compound are needed to confirm its cytotoxicity.

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